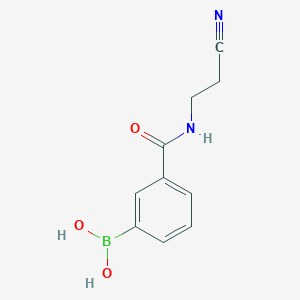

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Description

Propriétés

IUPAC Name |

[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOLHWXBQWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395096 | |

| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762262-11-3 | |

| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Conversion of 3-Cyanophenylboronic Acid to Aminocarbonyl Derivatives

The preparation of aminocarbonyl-substituted phenylboronic acids typically involves the hydrolysis or partial hydrolysis of the cyano group under controlled basic or acidic conditions.

Hydrolysis under alkaline conditions : 3-cyanophenylboronic acid is reacted with potassium hydroxide (KOH) in solvents such as methanol or ethylene glycol, heated under reflux or elevated temperatures (e.g., 70–175 °C), to convert the cyano group into an aminocarbonyl group (amide or carboxamide) or carboxyl group depending on conditions.

Example from patent literature:

- 10 g (68 mmol) of 3-cyanophenylboronic acid reacted with 11.45 g (204 mmol, 3 eq.) KOH in 40 mL methanol under reflux until full conversion monitored by HPLC.

- After acidification (pH 5-6), 3-aminocarbonylphenylboronic acid was isolated as pale violet crystals.

- Yield: 7.74 g (46.9 mmol, 69%).

Use of Potassium Hydroxide and Methanol or Ethylene Glycol as Solvents

Alternative Bases and Conditions

- Cesium hydroxide has been used for similar transformations with 3-(cyanomethyl)phenylboronic acid to yield aminocarbonylmethyl derivatives at lower temperatures (70 °C), with good yields (66%).

- Acidification post-reaction is critical to precipitate the boronic acid derivatives.

Specific Synthetic Route to 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

While direct literature on this compound is limited, analogous preparation methods can be inferred from the synthesis of related compounds bearing cyanoethylaminocarbonyl groups:

- Starting from 3-(cyanomethyl)phenylboronic acid , nucleophilic substitution or amidation with 2-cyanoethylamine or related amines can introduce the 2-cyanoethylaminocarbonyl moiety.

- Subsequent purification steps include recrystallization from solvents like toluene, heptane, or ethyl acetate mixtures.

Data Table Summarizing Key Preparation Conditions and Yields

Analytical and Monitoring Techniques

- High-Performance Liquid Chromatography (HPLC) is routinely used to monitor the conversion of cyano groups to aminocarbonyl or carboxyl groups during synthesis.

- Recrystallization from appropriate solvents is employed to purify the final boronic acid derivatives.

- Yields range from moderate (52%) to high (up to 90%) depending on the specific derivative and reaction conditions.

Summary of Research Findings and Practical Notes

- The key step in preparing this compound is the selective transformation of the cyano group on the phenylboronic acid scaffold.

- Alkaline hydrolysis under reflux in methanol or ethylene glycol is a reliable method to obtain aminocarbonyl derivatives.

- Reaction parameters such as base equivalents, temperature, solvent choice, and reaction time critically influence yield and purity.

- Post-reaction acidification is essential to isolate the boronic acid in crystalline form.

- The synthetic methodology is adaptable to related boronic acid derivatives, enabling modular synthesis of functionalized boronic acids for applications in medicinal chemistry and materials science.

Analyse Des Réactions Chimiques

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is widely utilized as a reagent in organic synthesis. Its boronic acid moiety allows it to participate in various reactions, particularly:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a boronic acid reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Biological Probes and Sensors

The ability of this compound to interact with biomolecules makes it suitable for developing biological probes and sensors:

- Protein-Protein Interactions : The compound's structure enables it to form reversible covalent bonds with diols found in sugars, which can be exploited in studying protein interactions that involve glycosylation.

- Targeted Drug Development : The cyanoethyl and carbonyl functionalities allow for targeted interactions with specific enzymes or receptors, enhancing drug design efforts aimed at improving potency and selectivity.

Material Science

In materials science, this compound can serve as a building block for creating novel materials due to its self-assembly capabilities:

- Self-Assembled Structures : The reversible formation of boronate esters enables the development of self-assembled structures that can be tailored for specific applications, including drug delivery systems and advanced polymers.

Table 1: Summary of Applications

| Application Area | Specific Use Case |

|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling reactions |

| Biological Probes | Study of glycosylated protein interactions |

| Targeted Drug Development | Design of drugs with improved selectivity |

| Material Science | Creation of self-assembled structures |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).

- Results :

- HeLa: IC50 = 10 µM

- MCF-7: IC50 = 12 µM

- A549: IC50 = 15 µM

These results indicate significant cytotoxic effects on all tested cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy .

Case Study 2: Biological Probes Development

Research focused on utilizing the compound as a probe for studying glycosylation processes in proteins. The ability to form stable complexes with diols allows for monitoring changes in protein interactions under various physiological conditions. This application is crucial for understanding disease mechanisms linked to glycosylation abnormalities.

Mécanisme D'action

The mechanism of action of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, it acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound belongs to a class of carbamoyl-substituted phenylboronic acids. Key structural analogs include:

Key Differences :

- This could improve its binding affinity to diols or proteins in biomedical applications .

- Unlike 3-aminophenylboronic acid, which directly participates in covalent bonding (e.g., with enzymes), the cyanoethylaminocarbonyl group may enable non-covalent interactions (e.g., hydrogen bonding, dipole interactions) due to the nitrile (-CN) functionality .

Physicochemical Properties

While specific data for 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid are unavailable, comparisons can be drawn from related compounds:

| Property | This compound (Inferred) | Phenylboronic Acid (Reference) | 3-Carboxyphenylboronic Acid |

|---|---|---|---|

| Molecular Weight | ~250–270 g/mol (estimated) | 121.93 g/mol | 165.96 g/mol |

| Melting Point | Likely lower than 213°C (due to bulky substituent) | 213–215°C | 280–285°C (decomposes) |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) | Low in water, soluble in THF | Poor in water, soluble in bases |

| Reactivity | Enhanced Lewis acidity from -CN group | Standard diol-binding | pH-dependent coordination |

Notes:

Challenges and Limitations

- Synthetic Complexity: Introducing the cyanoethylaminocarbonyl group requires multi-step synthesis, increasing cost compared to simpler derivatives like 3-carboxyphenylboronic acid .

- Stability Concerns : Nitrile groups may hydrolyze under acidic or basic conditions, limiting long-term storage .

- Toxicity: Cyanoethyl groups could pose toxicity risks, necessitating careful handling in biological applications .

Activité Biologique

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS No. 762262-11-3) is a boronic acid derivative with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique interactions with biomolecules, primarily through the formation of reversible covalent bonds with diols, which are prevalent in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C10H11BN2O3

- Molecular Weight : 218.02 g/mol

- Structure : The compound contains a phenyl group bonded to a boronic acid moiety and a cyanoethylaminocarbonyl substituent, which enhances its reactivity and binding capabilities.

This compound primarily functions by forming boronate esters with diol-containing biomolecules. This interaction is crucial for:

- Enzyme Inhibition : It can inhibit enzymes involved in carbohydrate metabolism by binding to their active sites.

- Cell Signaling Modulation : By interacting with cell surface glycoproteins, it influences signal transduction pathways and gene expression.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of carbohydrate-metabolizing enzymes. |

| Cell Signaling Modulation | Affects glycoprotein interactions, altering signaling pathways. |

Biochemical Pathways

The compound's interactions are particularly relevant in metabolic pathways involving:

- Carbohydrate Metabolism : It modulates the activity of enzymes such as autotaxin, which is involved in lysophosphatidic acid production.

- Oxidative Stress Response : It influences the production and elimination of reactive oxygen species (ROS), thereby affecting cellular redox balance.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids can inhibit serine β-lactamases (SBLs), which are critical in antibiotic resistance. In vitro studies showed that these compounds could protect β-lactam antibiotics from hydrolysis by SBLs, restoring their efficacy against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 2: Inhibition Profiles Against SBLs

| Compound | Target Enzyme | IC50 (µM) | FICI with Meropenem |

|---|---|---|---|

| This compound | KPC-2 | 5 | 0.4 |

| Derivative X | GES-5 | 10 | 0.3 |

Cellular Effects

The compound has been shown to affect various cellular processes:

- Gene Expression : Upregulates tumor suppressor genes such as p53 and p21, indicating potential applications in cancer therapy .

- Cell Viability : Exhibits low cytotoxicity at therapeutic doses while significantly reducing tumor growth in preclinical models.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound revealed:

- Low Doses : Effective modulation of enzyme activity without significant toxicity.

- High Doses : Potential adverse effects including irritation and metabolic disruption.

Metabolic Pathways and Transport

The compound's pharmacokinetics are influenced by its ability to form complexes with diols, affecting its transport and distribution within biological systems. It is crucial for targeting specific tissues where it can exert its effects on metabolic pathways.

Q & A

Basic: What are the common synthetic routes for preparing 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves coupling a boronic acid-containing aryl halide with a cyanoethylamine derivative via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Key steps include:

- Boronic Acid Preparation : Start with 3-bromophenylboronic acid or a derivative. Ensure anhydrous conditions to prevent boroxine formation .

- Amide Coupling : React with 2-cyanoethylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of 4-dimethylaminopyridine (DMAP) to form the carbamoyl linkage .

- Purification : Use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to avoid silica gel interactions that may degrade boronic acids .

Advanced: How can researchers optimize reaction yields and minimize side products in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency. DFT studies suggest electron-deficient ligands improve stability in boronic acid reactions .

- DOE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (THF vs. DMF), and base (K₂CO₃ vs. Cs₂CO₃) to identify ideal conditions .

- Side Product Analysis : Monitor for boroxine formation (via FT-IR or ¹¹B NMR) and hydrolyzed byproducts using HPLC-MS .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the boronic acid moiety (δ ~7.5–8.5 ppm for aromatic protons) and cyanoethyl group (δ ~2.5–3.5 ppm) .

- FT-IR : Identify B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- HPLC-PDA : Assess purity (>98%) and detect hydrolyzed impurities using a C18 column with acetonitrile/water mobile phase .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

- DFT Refinement : Recalculate vibrational frequencies (e.g., using B3LYP/6-311++G(d,p)) with solvent corrections (PCM model) to better match experimental IR/Raman spectra .

- Cross-Validation : Compare experimental ¹¹B NMR chemical shifts with computed values (GIAO method) to validate boron coordination geometry .

- Dynamic Effects : Account for temperature-dependent conformational changes via molecular dynamics simulations (e.g., using Gaussian or ORCA) .

Basic: What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage : Keep at 0–6°C under inert gas (argon) to prevent moisture absorption and boroxine formation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) .

Advanced: How can long-term stability be assessed under varying environmental conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor boronic acid decomposition via ¹H NMR tracking of boroxine peaks .

- LC-MS Stability Assays : Quantify hydrolysis products (e.g., free boronic acid) using a validated method with deuterated internal standards .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Molecular Recognition : Acts as a receptor for diols (e.g., sugars) in sensor development via reversible boronate ester formation .

- Drug Delivery : Conjugate with therapeutics (e.g., antibiotics) for pH-responsive release in targeted delivery systems .

Advanced: How can researchers design experiments to evaluate its utility in drug delivery systems?

Methodological Answer:

- Conjugation Optimization : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach the boronic acid to polymeric carriers. Monitor binding efficiency via isothermal titration calorimetry (ITC) .

- In Vitro Release Studies : Test pH-dependent release profiles (pH 5.0 vs. 7.4) using dialysis membranes and quantify via UV-Vis or fluorescence .

Basic: What safety precautions are necessary when working with this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- Hazard Mitigation : Neutralize spills with sodium bicarbonate and dispose of waste via approved boronic acid protocols .

Advanced: How can computational modeling predict its reactivity in novel applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.